molecular formula C10H19N B14758678 N,N-Diethylhex-1-yn-1-amine CAS No. 924-34-5

N,N-Diethylhex-1-yn-1-amine

Katalognummer: B14758678
CAS-Nummer: 924-34-5
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: CCPQRIDOJLAISB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethylhex-1-yn-1-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is specifically a tertiary amine, meaning the nitrogen atom is bonded to three carbon-containing groups. The structure of this compound includes a hexynyl group attached to the nitrogen atom, making it a unique member of the amine family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylhex-1-yn-1-amine can be achieved through various methods. One common approach involves the alkylation of hex-1-yne with diethylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of diethylamine to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethylhex-1-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The nitrogen atom in the amine can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethylhex-1-yn-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethylhex-1-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The compound’s alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylhex-1-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylbut-1-yn-1-amine: Similar structure but with a butynyl group instead of a hexynyl group.

    N,N-Diethylprop-1-yn-1-amine: Similar structure but with a propynyl group instead of a hexynyl group.

Uniqueness: N,N-Diethylhex-1-yn-1-amine is unique due to its specific combination of a hexynyl group and diethylamine, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

924-34-5

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

N,N-diethylhex-1-yn-1-amine

InChI

InChI=1S/C10H19N/c1-4-7-8-9-10-11(5-2)6-3/h4-8H2,1-3H3

InChI-Schlüssel

CCPQRIDOJLAISB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.